Nitrocycline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La nitrociclina es un antibiótico de la tetraciclina conocido por sus potentes propiedades antibacterianas. Es un derivado de la tetraciclina, modificado por la adición de un grupo nitro en la posición 7. Esta modificación aumenta su actividad antibacteriana y reduce la resistencia bacteriana en comparación con su compuesto padre .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La nitrociclina se sintetiza semisintéticamente a partir de la tetraciclina. El proceso implica la adición de un grupo nitro que atrae electrones en la posición 7 de la molécula de tetraciclina . La tetraciclina se purifica primero utilizando sistemas bifásicos acuosos con polietilenglicol y sales basadas en colinio. La tetraciclina purificada se modifica químicamente utilizando quimioinformática para introducir el grupo nitro .

Métodos de Producción Industrial

La producción industrial de nitrociclina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes biorreactores para la fermentación de especies de Streptomyces para producir tetraciclina, seguida de la modificación química para introducir el grupo nitro. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La nitrociclina experimenta varias reacciones químicas, que incluyen:

Oxidación: La nitrociclina se puede oxidar para formar varios productos de oxidación.

Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Sustitución: La nitrociclina puede sufrir reacciones de sustitución en las que el grupo nitro es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y gas hidrógeno en presencia de un catalizador.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Principales Productos

Oxidación: Los productos de oxidación incluyen derivados de nitroso e hidroxilamina.

Reducción: La reducción conduce a la formación de derivados de amino.

Sustitución: Las reacciones de sustitución producen una variedad de derivados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Nitrocycline exhibits potent antibacterial activity against a variety of pathogenic microbes. Research indicates that it demonstrates lower minimum inhibitory concentrations (MICs) than traditional tetracyclines, making it effective against resistant strains.

- Table 1: Antimicrobial Efficacy of this compound Compared to Tetracycline

| Pathogen | This compound MIC (µg/ml) | Tetracycline MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | < 10 | > 16 |

| Escherichia coli | < 10 | > 32 |

| Klebsiella pneumoniae | < 10 | > 16 |

| Pseudomonas aeruginosa | < 10 | > 32 |

The above table highlights the superior efficacy of this compound against multiple pathogens, showcasing its potential as an alternative treatment option in cases of resistance .

Cancer Treatment

Recent studies have explored the application of this compound in cancer therapy. Its mechanism involves targeting tumor cells selectively, which may enhance the effectiveness of existing treatments while minimizing side effects.

- Case Study: this compound in Cancer Therapy

A study conducted on Balb/c mice demonstrated that this compound could be activated under hypoxic conditions typical of tumor environments. The compound showed significant tumor growth inhibition and enhanced imaging capabilities when used in conjunction with nitroreductase-activatable agents. This dual functionality allows for real-time monitoring of treatment response .

Mecanismo De Acción

La nitrociclina ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une al ribosoma bacteriano, evitando la unión del aminoacil-ARNt al sitio aceptor ribosómico. Esta acción inhibe la adición de nuevos aminoácidos a la cadena peptídica en crecimiento, deteniendo efectivamente la síntesis de proteínas. La presencia del grupo nitro aumenta su afinidad de unión al ribosoma, lo que lo hace más eficaz que la tetraciclina .

Comparación Con Compuestos Similares

La nitrociclina se compara con otros antibióticos de la tetraciclina como:

- Tetraciclina

- Doxiciclina

- Minociclina

Singularidad

- Nitrociclina : Mayor actividad antibacteriana y menor resistencia debido al grupo nitro.

- Tetraciclina : El compuesto padre con actividad antibacteriana de amplio espectro.

- Doxiciclina : Conocida por su farmacocinética mejorada y menores efectos secundarios.

- Minociclina : Notada por su alta solubilidad lipídica y capacidad para penetrar los tejidos .

La nitrociclina destaca por su modificación única, que proporciona propiedades antibacterianas superiores y una menor probabilidad de desarrollar resistencia en comparación con otras tetraciclinas.

Actividad Biológica

Nitrocycline is a synthetic antibiotic derived from the tetracycline class, notable for its broad-spectrum antibacterial properties. Its biological activity is primarily attributed to its ability to inhibit bacterial protein synthesis, making it effective against various Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions by binding to the 30S ribosomal subunit of bacteria, inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action prevents protein synthesis, leading to bacterial cell death. The presence of the nitro group in its structure enhances its reactivity and contributes to its pharmacological properties.

Biological Activity Profile

This compound exhibits a diverse range of biological activities beyond its antibacterial effects. The following table summarizes its key biological activities:

| Activity | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains, including resistant strains. |

| Antiparasitic | Demonstrated efficacy against protozoan and helminthic infections. |

| Antitumor | Exhibits cytotoxic effects on certain cancer cell lines in vitro. |

| Anti-inflammatory | Modulates inflammatory responses in various models. |

Antibacterial Efficacy

A study conducted by assessed the in vivo efficacy of this compound against bacterial infections. The study involved three groups: a negative control group receiving a placebo, a positive control group treated with chloramphenicol, and a test group receiving this compound. Results indicated that this compound significantly reduced bacteremia and improved clinical signs compared to controls.

Antiparasitic Activity

Research highlighted in demonstrated that nitro compounds, including this compound, show potent antiparasitic activity. In particular, this compound was effective against Trypanosoma cruzi, the causative agent of Chagas disease, showcasing rapid trypanocidal activity both in vitro and in vivo.

Antitumor Effects

In another investigation, this compound was found to induce apoptosis in glioblastoma multiforme cell lines in a dose-dependent manner. A specific strain of genetically engineered mice treated with this compound showed significant tumor size reduction compared to controls, as evidenced by imaging and histological analysis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound is well absorbed from the gastrointestinal tract.

- Distribution : It penetrates various tissues, including saliva and tears.

- Metabolism : Primarily metabolized by hepatic enzymes; interactions with other drugs can affect its half-life.

- Excretion : Excreted predominantly via urine (80%) and bile (20%), with enterohepatic circulation contributing to serum levels .

Propiedades

Número CAS |

5585-59-1 |

|---|---|

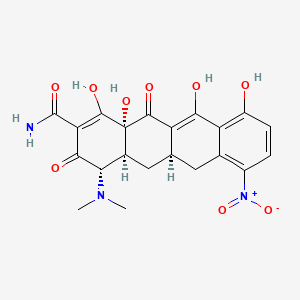

Fórmula molecular |

C21H21N3O9 |

Peso molecular |

459.4 g/mol |

Nombre IUPAC |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H21N3O9/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30)/t7-,9-,15-,21-/m0/s1 |

Clave InChI |

ICIDIYCNVITODC-UVPAEMEASA-N |

SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |

SMILES isomérico |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |

SMILES canónico |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.